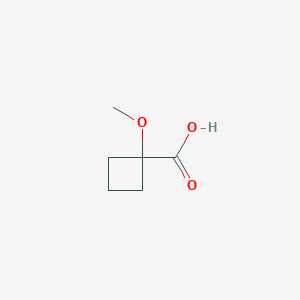

1-Methoxycyclobutane-1-carboxylic acid

Description

Significance of Cyclobutane-Containing Carboxylic Acids in Synthetic Methodologies

Cyclobutane-containing carboxylic acids are valuable intermediates in organic synthesis. The inherent ring strain of the cyclobutane (B1203170) core can be harnessed to drive ring-opening or ring-expansion reactions, providing access to a variety of acyclic and larger ring systems that might be challenging to synthesize through other methods. researchgate.netrsc.org The carboxylic acid functionality serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups.

The rigid, three-dimensional nature of the cyclobutane scaffold is increasingly being recognized and utilized in medicinal chemistry. researchgate.net Incorporating a cyclobutane ring into a drug candidate can confer desirable properties such as conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net Furthermore, the cyclobutane unit can act as a bioisostere for other groups, like gem-dimethyl groups or phenyl rings, offering a way to fine-tune the physicochemical properties of a molecule. researchgate.net The presence of a carboxylic acid group can further enhance the pharmacological profile by improving water solubility and providing a key interaction point with biological receptors. researchgate.netwikipedia.org

Structural Features of 1-Methoxycyclobutane-1-carboxylic acid and their Influence on Reactivity

The structure of this compound is characterized by a four-membered carbocyclic ring with a geminal substitution of a methoxy (B1213986) group and a carboxylic acid group. This specific arrangement of functional groups on the strained cyclobutane ring is expected to significantly influence its chemical behavior.

The electronic properties of the substituents play a crucial role in the molecule's reactivity. The methoxy group (-OCH3) is an electron-donating group through resonance, while the carboxylic acid group (-COOH) is an electron-withdrawing group. The presence of both on the same carbon atom creates a unique electronic environment. The carboxylic acid group can be deprotonated to form a carboxylate, which can influence nearby reactions. The methoxy group, being a good leaving group under certain conditions, can facilitate ring-opening reactions initiated by nucleophiles or Lewis acids. This "donor-acceptor" nature at the C1 position makes the cyclobutane ring susceptible to specific transformations. rsc.org

The reactivity of this compound can be anticipated in several ways. The carboxylic acid moiety can undergo typical reactions such as esterification, amide coupling, and reduction. The cyclobutane ring, activated by the geminal alkoxy group, could potentially undergo ring-opening reactions under acidic or thermal conditions, providing access to functionalized open-chain compounds.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| CAS Number | 99495-07-5 |

| Appearance | Solid |

| InChI | InChI=1S/C6H10O3/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) |

| InChIKey | ZKGYKYOWKFMUGF-UHFFFAOYSA-N |

Overview of Current Academic Research Trends for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, we can infer its potential research applications from broader trends in the field of cyclobutane chemistry. The synthesis of substituted cyclobutanes continues to be an active area of research, with methods like [2+2] photocycloadditions being prominent. tum.denih.gov

A significant trend is the use of functionalized cyclobutanes as building blocks in the synthesis of natural products and complex molecules. researchgate.netrsc.org The unique stereochemical and conformational properties of these rings are exploited to control the three-dimensional architecture of the target molecules. researchgate.net Given its bifunctional nature, this compound could serve as a valuable precursor in the synthesis of novel bioactive compounds.

Another major research direction is the exploration of cyclobutane derivatives in medicinal chemistry. There is a growing interest in using small, three-dimensional fragments in drug discovery, and substituted cyclobutanes fit this profile well. researchgate.net The development of methods for the late-stage functionalization of such scaffolds is also a key area of investigation. nih.gov The combination of a polar carboxylic acid and a more lipophilic methoxycyclobutane (B91622) core in this compound presents an interesting starting point for the design of new therapeutic agents.

Properties

IUPAC Name |

1-methoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGYKYOWKFMUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99495-07-5 | |

| Record name | 1-methoxycyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxycyclobutane 1 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches to the 1-Substituted Cyclobutane (B1203170) Carboxylic Acid Scaffold

The direct construction of the 1-substituted cyclobutane carboxylic acid framework often involves the formation of a key precursor, such as 1,1-cyclobutanedicarboxylic acid, which can then be selectively functionalized and decarboxylated. A common and well-established method for preparing cyclobutanecarboxylic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid. nih.gov This diacid is typically synthesized through the condensation of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base, followed by hydrolysis of the resulting diethyl 1,1-cyclobutanedicarboxylate. orgsyn.org

A plausible and direct route to 1-methoxycyclobutane-1-carboxylic acid would involve the initial synthesis of 1-hydroxycyclobutane-1-carboxylic acid, followed by methylation of the hydroxyl group. The synthesis of 1-hydroxycyclobutane-1-carboxylic acid can be approached through several methods. One such method is the Reformatsky reaction, which involves the reaction of cyclobutanone (B123998) with an α-haloester, such as ethyl bromoacetate, in the presence of zinc metal to form the corresponding β-hydroxy ester (ethyl 1-hydroxycyclobutane-1-carboxylate). wikipedia.orgbyjus.com Subsequent hydrolysis of the ester would yield the desired 1-hydroxycyclobutane-1-carboxylic acid.

Another approach to 1-hydroxycyclobutane-1-carboxylic acid is through a Diels-Alder reaction. For instance, the reaction of dicarbonyl tetrahydrofuran (B95107) with butadiene can produce a cyclobutanedione intermediate, which upon alkaline hydrolysis, yields 1-hydroxycyclobutane-1-carboxylic acid. bloomtechz.com Additionally, a lactam initiator method has been described where acrylic acid is first converted to a lactone, then to a lactam, and finally hydrolyzed to the hydroxy acid. bloomtechz.com

The following table summarizes some direct synthesis approaches to key cyclobutane carboxylic acid precursors.

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |

| Diethyl malonate, 1,3-dibromopropane | 1. Na, EtOH; 2. H2O, heat | 1,1-Cyclobutanedicarboxylic acid | Good | orgsyn.org |

| 1,1-Cyclobutanedicarboxylic acid | Heat (~160-170 °C) | Cyclobutanecarboxylic acid | 86-91% | orgsyn.org |

| Cyclobutanone, Ethyl bromoacetate | Zn, solvent (e.g., benzene, ether) | Ethyl 1-hydroxycyclobutane-1-carboxylate | Varies | wikipedia.orgbyjus.com |

| Dicarbonyl tetrahydrofuran, Butadiene | Heat (~100 °C), then alkaline hydrolysis | 1-Hydroxycyclobutane-1-carboxylic acid | - | bloomtechz.com |

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge. Enantioselective and diastereoselective methods are crucial for accessing specific stereoisomers, which is often a requirement for biologically active molecules.

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed, highlighting a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄). bloomtechz.comnih.gov This methodology demonstrates the potential for controlling the stereochemistry of substituents on the cyclobutane ring.

In the realm of enantioselective synthesis, organocatalysis has emerged as a powerful tool. For instance, the first highly diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes has been reported via a sulfa-Michael addition to cyclobutenes. wikipedia.org This reaction, catalyzed by a chiral cinchona-based squaramide, provides access to 1,2-disubstituted thio-cyclobutanes with excellent enantioselectivity (up to 99.7:0.3 er). wikipedia.org While not directly producing the methoxy-substituted target, this method illustrates a powerful strategy for introducing heteroatom substituents in a stereocontrolled manner. The resulting thio-substituted cyclobutane esters can be further manipulated, for example, by transforming the ester functionality into a carboxylic acid. google.com

The following table presents examples of stereoselective syntheses of cyclobutane derivatives.

| Starting Material(s) | Catalyst/Reagent | Product | Diastereomeric/Enantiomeric Ratio | Yield | Reference |

| Cyclobutylidene Meldrum's acid derivative | NaBH₄ | cis-1,3-disubstituted cyclobutane | High diastereoselectivity | 39% (overall) | bloomtechz.com |

| Cyclobutene (B1205218) ester, Thiol | Chiral cinchona squaramide | Thio-substituted cyclobutane ester | >95:5 dr, up to 99.7:0.3 er | up to quantitative | wikipedia.org |

| Cinnamyl alcohols, Allyl acetates | [Ir(cod)Cl]₂, chiral phosphoramidite (B1245037) ligand, Ir(dFppy)₃ (photosensitizer) | Oxa- orgsyn.orgnih.gov-bicyclic heptanes | Good diastereoselectivity, excellent enantioselectivity | Moderate to high | google.com |

Synthesis via Ring-Closing Reactions of Acyclic Precursors

Ring-closing reactions, particularly [2+2] cycloadditions, are a cornerstone of cyclobutane synthesis. These reactions involve the formation of the four-membered ring from two two-carbon units. Photochemical [2+2] cycloadditions are a common method for constructing the cyclobutane skeleton.

For example, the synthesis of both enantiomeric forms of 2-aminocyclobutane-1-carboxylic acid has been achieved starting from a chiral bicyclic precursor, with the key step being a [2+2] photocycloaddition reaction with ethylene (B1197577) to construct the cyclobutane ring. organic-chemistry.org This highlights the utility of cycloaddition strategies in accessing functionalized cyclobutane amino acids.

Cobalt-catalyzed enantioselective [2+2] cycloadditions between alkynes and alkenyl derivatives have also been developed, providing a broadly applicable route to a diverse set of functionalized cyclobutenes with high enantioselectivity. eurekaselect.com These cyclobutenes can then be further functionalized to introduce the desired substituents.

The table below summarizes examples of ring-closing reactions for cyclobutane synthesis.

| Reactants | Reaction Type | Catalyst/Conditions | Product | Reference |

| Chiral bicyclic precursor, Ethylene | [2+2] Photocycloaddition | hv | 2-Aminocyclobutane-1-carboxylic acid enantiomers | organic-chemistry.org |

| Alkyne, Alkenyl derivative | [2+2] Cycloaddition | Cobalt catalyst, chiral ligand | Functionalized cyclobutene | eurekaselect.com |

Functionalized Cyclobutane Synthesis via Radical Cascade Reactions

Radical cascade reactions offer an efficient means to construct complex molecular architectures in a single step from simple precursors. These reactions have been successfully applied to the synthesis of functionalized cyclobutanes.

One notable example is the copper-catalyzed radical cascade reaction of simple cyclobutanes to synthesize highly functionalized cyclobutene derivatives. This method involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds.

Another powerful strategy is the photoredox-catalyzed deboronative radical addition-polar cyclization cascade. This approach allows for the synthesis of structurally diverse cyclobutanes from readily available alkylboronic esters and haloalkyl alkenes under mild reaction conditions with excellent functional group tolerance.

Derivatization Strategies for Accessing Substituted 1-Methoxycyclobutane Carboxylic Acids

The final step in the synthesis of this compound from a 1-hydroxy precursor would be the selective methylation of the tertiary hydroxyl group. This transformation requires careful consideration of reagents to avoid esterification of the carboxylic acid.

One common methylating agent is diazomethane. While it can esterify carboxylic acids, it has also been shown to selectively O-methylate the hydroxyl group of hydroxamic acids. nih.gov The choice of solvent and reaction conditions can influence the selectivity between O-methylation and N-methylation in aromatic hydroxamic acids, with O-methylation being the predominant pathway for aliphatic substrates. nih.gov

Other methylating agents such as methyl iodide, dimethyl sulfate, and dimethyl carbonate are also available. rsc.org The selective O-methylation of hydroxyl groups in the presence of other functional groups often requires specific catalysts and reaction conditions. For example, the O-methylation of hydroxybenzenes with dimethyl carbonate can be achieved with high selectivity using an ionic liquid catalyst. frontiersin.org

For the conversion of the carboxylic acid group itself, a variety of derivatization methods exist. These include conversion to esters, amides, acyl hydrazides, or hydroxamic acids. The choice of derivatization strategy depends on the desired final product and the compatibility with other functional groups in the molecule.

The following table lists some common derivatization reactions for carboxylic acids.

| Functional Group Transformation | Reagent(s) | Product | Reference |

| Carboxylic acid to Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | |

| Carboxylic acid to Amide | Amine, Coupling agent (e.g., EDAC) | Amide | |

| Hydroxyl to Methyl ether | Diazomethane | Methyl ether | nih.gov |

| Hydroxyl to Methyl ether | Dimethyl carbonate, Ionic liquid catalyst | Methyl ether | frontiersin.org |

| Carboxylic acid to Acyl chloride | Thionyl chloride (SOCl₂) | Acyl chloride |

Reactivity and Transformational Chemistry of 1 Methoxycyclobutane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The reactivity of 1-methoxycyclobutane-1-carboxylic acid is centered around its carboxylic acid functional group. This group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of various derivatives.

Esterification Reactions of this compound (e.g., Fischer Esterification)

Esterification is a fundamental transformation of carboxylic acids, and this compound can be readily converted to its corresponding esters. One of the most common methods for this conversion is the Fischer esterification. athabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. libretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.orgorganic-chemistry.org

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to yield the final ester product. masterorganicchemistry.com

General Reaction Scheme for Fischer Esterification:

Reactants: this compound, an alcohol (R'OH)

Catalyst: Strong acid (e.g., H₂SO₄)

Products: Methyl 1-methoxycyclobutane-1-carboxylate, Water

Interactive Data Table: Common Alcohols Used in Fischer Esterification

| Alcohol | Product Ester |

| Methanol (B129727) | Methyl 1-methoxycyclobutane-1-carboxylate |

| Ethanol | Ethyl 1-methoxycyclobutane-1-carboxylate |

| Propanol | Propyl 1-methoxycyclobutane-1-carboxylate |

| Isopropanol | Isopropyl 1-methoxycyclobutane-1-carboxylate |

Alternative esterification methods that avoid the production of water include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.org

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound can be converted into amides through reaction with primary or secondary amines. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. To facilitate this transformation under milder conditions, coupling reagents are employed. bath.ac.uk These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. bath.ac.uk

Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). peptide.com In peptide synthesis, where the formation of an amide (peptide) bond is the key step, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to minimize side reactions and racemization. peptide.com The process involves the formation of an activated intermediate, which then readily reacts with the amine to form the amide bond. youtube.comyoutube.com

Enzymatic methods, for instance using Candida antarctica lipase (B570770) B (CALB), also provide a green and efficient route for the amidation of carboxylic acids with amines. nih.gov

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. libretexts.orgchemguide.co.uk The reaction is generally carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup. chemguide.co.uksavemyexams.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. libretexts.orgcommonorganicchemistry.com The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol and cannot be isolated. libretexts.orgchemguide.co.uksavemyexams.com

To obtain the corresponding aldehyde from a carboxylic acid, a two-step process is often necessary. savemyexams.com This involves first reducing the carboxylic acid to the primary alcohol, followed by a controlled oxidation of the alcohol back to the aldehyde. quora.com Alternatively, more specialized and milder reducing agents can sometimes be used to stop the reduction at the aldehyde stage, although this can be challenging. mdma.ch For instance, activated forms of the carboxylic acid, such as an ester or an acid chloride, can be reduced to the aldehyde using specific reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgquora.com

Interactive Data Table: Reduction Products of this compound

| Reagent | Product |

| Lithium aluminum hydride (LiAlH₄) | (1-Methoxycyclobutyl)methanol |

| Two-step: 1) LiAlH₄ 2) Mild Oxidation | 1-Methoxycyclobutane-1-carbaldehyde |

Oxidative Decarboxylation Pathways

Oxidative decarboxylation is a reaction where a carboxyl group is removed from a molecule as carbon dioxide, accompanied by an oxidation process. wikipedia.org This transformation can be initiated through various methods, including electrochemical means (Kolbe electrolysis) or by using specific catalysts. nih.gov In the context of this compound, this reaction would lead to the formation of radical or carbocationic intermediates at the C1 position of the cyclobutane (B1203170) ring, which could then be trapped by other reagents or undergo rearrangement.

Electrochemical oxidative decarboxylation, for instance, proceeds smoothly for many carboxylic acids without the need for transition-metal catalysts or external oxidants. nih.gov The process involves the anodic oxidation of the carboxylate to generate an alkyl radical. nih.gov The stability and subsequent reaction pathways of the resulting 1-methoxycyclobutyl radical would determine the final product distribution.

Conversion to Acyl Halides and Anhydrides

The carboxylic acid group of this compound can be readily converted into more reactive derivatives such as acyl halides and anhydrides. These compounds are valuable synthetic intermediates. libretexts.org

Acyl Halides: Acyl chlorides, the most common acyl halides, are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.orglibretexts.org The reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts, while oxalyl chloride yields carbon monoxide, carbon dioxide, and hydrogen chloride. Phosphorus pentachloride (PCl₅) can also be used, forming phosphorus oxychloride and hydrogen chloride as byproducts. chemguide.co.uk

Acid Anhydrides: Symmetrical anhydrides can be synthesized from carboxylic acids through dehydration, often requiring a strong dehydrating agent. A common laboratory method involves the reaction of a carboxylic acid with an acyl chloride. youtube.com For instance, reacting this compound with 1-methoxycyclobutane-1-carbonyl chloride would yield the corresponding symmetrical anhydride. Mixed anhydrides can be prepared by reacting a carboxylic acid with a different acyl chloride. wikipedia.orgkhanacademy.org

Interactive Data Table: Reagents for Acyl Halide and Anhydride Formation

| Desired Product | Reagent |

| 1-Methoxycyclobutane-1-carbonyl chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride |

| Bis(1-methoxycyclobutane-1-carbonyl) anhydride | Dehydrating agent or reaction of the carboxylic acid with its corresponding acyl chloride |

Reactions with Metal Alkoxides

The reaction between a carboxylic acid and a metal alkoxide is a well-established acid-base reaction. researchgate.net The acidic proton of the carboxylic acid group in this compound will readily react with a metal alkoxide (M-OR'). This reaction typically results in the formation of a metal carboxylate salt and the corresponding alcohol (R'OH). These reactions are generally rapid and proceed to completion, especially when carried out in organic solvents at room temperature. researchgate.net

General Reaction Scheme:

Reactants: this compound, Metal alkoxide (M-OR')

Products: Metal 1-methoxycyclobutane-1-carboxylate, Alcohol (R'OH)

The resulting metal carboxylate salt can then be used in further synthetic applications.

Transformations Involving the Methoxy (B1213986) Group and Cyclobutane Ring

The inherent ring strain and the presence of functional groups in this compound and its derivatives make them versatile substrates for a variety of chemical transformations. These reactions can selectively target the C-H bonds of the cyclobutane ring, lead to ring-opening through nucleophilic attack, or result in ring expansion to form larger carbocyclic systems.

C-H Functionalization of the Cyclobutane Ring

The direct functionalization of C-H bonds in cyclobutanes presents a powerful strategy for the synthesis of complex molecules, though it can be challenging due to the rigidity of the small ring. nih.gov Research has demonstrated the feasibility of transannular C-H arylation of cyclobutane carboxylic acids. nih.govresearchgate.netnih.govsubstack.com This approach allows for the introduction of aryl groups at the γ-position, overcoming the typical preference for functionalization at the more accessible β-position. nih.gov

Achieving this γ-selectivity in cyclobutane systems often requires specific ligand combinations, such as a SulfonaPyridone ligand in conjunction with a monodentate pyridone ligand, which facilitates a double C-H activation pathway. substack.com This method provides a direct route to γ-arylated cyclobutane carboxylic acids, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net The ability to perform such transformations underscores the potential for late-stage functionalization of complex molecules containing the cyclobutane motif. acs.orgprinceton.edu

A summary of ligands and their roles in C-H functionalization of cycloalkane carboxylic acids can be seen in the table below.

| Ligand Class | Specific Ligands | Application | Selectivity | Reference |

| Quinuclidine-pyridones | L1, L2 | Transannular γ-C-H arylation of cyclopentane (B165970) to cyclooctane (B165968) carboxylic acids | Excellent γ-regioselectivity | researchgate.netnih.gov |

| Sulfonamide-pyridones | L3 | Transannular γ-C-H arylation of cyclobutane carboxylic acids | High γ-selectivity via double C-H activation | researchgate.netsubstack.com |

| Aminoquinoline | 54a | Methylene (B1212753) C-H arylation | Poorly suited for direct arylation | acs.org |

| Thioanisidine | 54b | Methylene C-H arylation | Better performance than aminoquinoline | acs.org |

Nucleophilic Ring-Opening Reactions of the Cyclobutane System

The significant ring strain in cyclobutanes (approximately 26.3 kcal/mol) makes them susceptible to ring-opening reactions when treated with nucleophiles. masterorganicchemistry.comwikipedia.org This reactivity is a direct consequence of the deviation from the ideal tetrahedral bond angle of 109.5° to approximately 88° in the puckered conformation of the cyclobutane ring. masterorganicchemistry.comlibretexts.orglibretexts.org The release of this strain provides a thermodynamic driving force for the cleavage of a C-C bond. libretexts.orgresearchgate.netnih.gov

While cyclopropane (B1198618) is even more reactive due to greater angle strain, cyclobutane's reactivity is still substantial compared to larger, less strained cycloalkanes like cyclopentane and cyclohexane. wikipedia.orglibretexts.orgquora.com The ring-opening of cyclobutane derivatives can be initiated by various nucleophiles and is often facilitated by Lewis or Brønsted acids, which activate the ring towards attack. nih.gov For instance, alkoxy-activated cyclobutane-1,1-dicarboxylates have been shown to undergo cycloaddition reactions with various dipolarophiles following a ring-opening event. researchgate.net

The mechanism of nucleophilic ring-opening typically involves the attack of a nucleophile on one of the carbon atoms of the cyclobutane ring, leading to the cleavage of an adjacent C-C bond. pearson.com In the context of this compound, the presence of the carboxylic acid and methoxy group can influence the regioselectivity of the ring-opening process. For example, the ring-opening of epoxides, which are three-membered rings, with carboxylic acids is a well-established transformation, and similar principles can apply to the more strained four-membered ring of cyclobutane. researchgate.netresearchgate.net Photoredox catalysis has also emerged as a method to enable the ring-opening of cyclobutanes through the formation of a carbon radical. rsc.org

The table below summarizes the ring strain of some common cycloalkanes.

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angles | Conformation | Reference |

| Cyclopropane | 27.6 - 29 | 60° | Planar | masterorganicchemistry.comwikipedia.org |

| Cyclobutane | 26.3 | ~88° | Puckered/Butterfly | masterorganicchemistry.comlibretexts.orglibretexts.org |

| Cyclopentane | 7.4 | ~108° (in planar form) | Puckered/Envelope | wikipedia.orglibretexts.org |

| Cyclohexane | 1.3 | ~109.5° | Chair | wikipedia.org |

Ring Expansion Reactions of this compound Derivatives

Ring expansion reactions provide a powerful method for transforming smaller, strained rings into larger, more stable carbocyclic systems. wikipedia.orgchemistrysteps.com For derivatives of this compound, these transformations can be particularly useful for accessing five-membered rings, such as cyclopentanes and cyclopentenones. chemistrysteps.comugent.bersc.org The driving force for these reactions is often the relief of ring strain inherent in the cyclobutane core. chemistrysteps.comyoutube.com

While specific examples involving this compound are not prevalent in the provided search results, related transformations highlight the potential for such reactions. For instance, rhodium-catalyzed ring expansion of cyclobutenones to cyclopentenones proceeds via C-C bond cleavage. rsc.org This suggests that a carbonyl group, which could be derived from the carboxylic acid functionality of this compound, can play a key role in facilitating ring expansion. The general strategy involves the formation of a cyclobutylmethylcarbenium ion or a related reactive intermediate, which then undergoes rearrangement to the expanded ring system. ugent.be

Iterative ring expansion protocols offer a route to progressively larger ring systems. A common strategy involves the formation of a carbocation adjacent to the cyclobutane ring, which then triggers an alkyl shift, leading to ring expansion. masterorganicchemistry.com For example, the reaction of a cyclobutane derivative with an exocyclic double bond can be initiated by an acid catalyst, leading to a secondary carbocation. This intermediate can then rearrange to a more stable tertiary carbocation within a newly formed five-membered ring. youtube.com This process effectively converts a cyclobutane into a cyclopentane, driven by the dual benefits of forming a more stable carbocation and a less strained ring. chemistrysteps.commasterorganicchemistry.com Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes to bicyclic systems containing fused cyclobutanes also demonstrates the principle of ring expansion in strained systems. nih.govnih.gov

Methodologies for expanding a cyclobutane ring by two carbons to form a cyclohexene (B86901) derivative have been developed. One such approach involves the visible-light-mediated photoredox catalysis of cyclobutanols. researchgate.net This process is proposed to proceed through the formation of an alkoxy radical, which then initiates a sequence of reactions leading to the expanded cyclohexenone product. Although this example starts from a cyclobutanol (B46151), it illustrates a modern approach to ring expansion that could potentially be adapted for derivatives of this compound.

Functional Group Interconversions of the Methoxy Group

The methoxy group in this compound represents a tertiary ether. The transformation of this group primarily involves the cleavage of the ether bond, a reaction that is generally challenging due to the inherent stability of ethers. wikipedia.org Such conversions typically necessitate the use of strong reagents and specific reaction conditions. wikipedia.orgmasterorganicchemistry.com

The principal functional group interconversion for the methoxy group in this context is its transformation into a hydroxyl group, yielding 1-hydroxycyclobutane-1-carboxylic acid. This conversion is a demethylation reaction, which falls under the broader category of ether cleavage. wikipedia.orgnih.gov

Acid-Catalyzed Ether Cleavage

The most common method for cleaving ethers is through the use of strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). pressbooks.pubualberta.ca Hydrogen chloride (HCl) is generally not effective for this purpose. ualberta.ca The reaction proceeds via a nucleophilic substitution mechanism. wikipedia.orgpressbooks.pub

Given the structure of this compound, the ether oxygen is bonded to a methyl group and a tertiary carbon of the cyclobutane ring. The cleavage can theoretically proceed via an SN1 or SN2 mechanism. wikipedia.orgpressbooks.pub

SN1 Mechanism: In the presence of a strong acid, the ether oxygen is first protonated, creating a good leaving group (methanol). masterorganicchemistry.com The departure of methanol results in the formation of a relatively stable tertiary carbocation at the C1 position of the cyclobutane ring. This carbocation is then attacked by a nucleophile (e.g., a halide ion) or water to yield the final product. Cleavage of ethers with a tertiary alkyl group typically favors the SN1 pathway due to the stability of the resulting carbocation. pressbooks.pubualberta.ca

SN2 Mechanism: Alternatively, a nucleophile (like I⁻ or Br⁻) could attack the less sterically hindered methyl group, displacing the cyclobutane carboxylate moiety as the leaving group. pressbooks.pubualberta.ca

For this compound, the SN1 mechanism is the more probable pathway for the cleavage of the tertiary C-O bond. pressbooks.pubualberta.ca The reaction with a strong acid like HBr would lead to the formation of 1-hydroxycyclobutane-1-carboxylic acid and methyl bromide.

While specific research findings on the demethylation of this compound are not extensively documented in readily available literature, the general principles of ether cleavage provide a strong basis for predicting its reactivity. The table below outlines the expected transformation based on these established principles.

| Starting Material | Reagent(s) | Probable Mechanism | Expected Product(s) |

| This compound | HBr or HI | SN1 | 1-Hydroxycyclobutane-1-carboxylic acid, Methyl Halide |

| This compound | BBr₃ | Lewis acid-catalyzed cleavage | 1-Hydroxycyclobutane-1-carboxylic acid |

Table 1: Plausible Functional Group Interconversions of the Methoxy Group

This table is based on general principles of ether cleavage, as specific experimental data for this compound was not found in the searched literature.

It is important to note that the reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve a successful transformation and to minimize potential side reactions. The presence of the carboxylic acid group might also influence the reaction, although ethers are generally unreactive towards many reagents. pressbooks.pubualberta.ca

Mechanistic Investigations into Key Transformations of 1 Methoxycyclobutane 1 Carboxylic Acid

Elucidation of Reaction Mechanisms for Carboxylic Acid Derivatizations

The derivatization of the carboxylic acid moiety in 1-methoxycyclobutane-1-carboxylic acid is a gateway to a diverse array of functionalized cyclobutane (B1203170) building blocks. These transformations typically proceed through nucleophilic acyl substitution, a well-established reaction class for carboxylic acids. The specific mechanisms, however, are influenced by the nature of the reagents and the unique steric and electronic environment of the cyclobutane ring.

The conversion of carboxylic acids to more reactive derivatives such as acid chlorides, anhydrides, and amides is fundamental. For instance, the formation of an acid chloride, often achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, proceeds via a nucleophilic attack of the carboxylic acid oxygen on the electrophilic center of the chlorinating agent. This is followed by the elimination of a leaving group and subsequent nucleophilic attack by the chloride ion on the activated carbonyl carbon, leading to the final acid chloride. The presence of the methoxy (B1213986) group at the C1 position can influence the electron density of the carbonyl carbon, potentially modulating the reaction rate.

Amide formation from carboxylic acids often requires the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. The mechanism involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide and dicyclohexylurea as a byproduct. unl.pt

A significant area of research in the functionalization of cyclobutane carboxylic acids involves directed C-H activation. acs.org While not a direct derivatization of the carboxylic acid group itself, the carboxylate often serves as a directing group to functionalize the cyclobutane ring. For example, using directing groups like 8-aminoquinoline, which can be coupled to the carboxylic acid, enables palladium-catalyzed arylation of the cyclobutane C-H bonds. acs.org The mechanism involves the formation of a palladacycle intermediate, where the directing group coordinates to the palladium catalyst and positions it in proximity to a specific C-H bond for activation and subsequent functionalization.

| Derivatization | Reagent(s) | Key Mechanistic Steps | Intermediate(s) |

| Acid Chloride Formation | SOCl₂, (COCl)₂ | Nucleophilic attack, elimination, nucleophilic acyl substitution | Chloroformate-like species |

| Amide Formation | Amine, DCC | Activation by DCC, nucleophilic attack by amine | O-acylisourea |

| C-H Arylation | Aryl halide, Pd catalyst, Directing Group | Directed palladacycle formation, C-H activation | Palladacycle |

Mechanistic Studies of Cyclobutane Ring Expansion Cascades

The inherent ring strain of the cyclobutane core in this compound makes it a prime candidate for ring expansion reactions, providing access to larger, often more stable, five-membered ring systems. These transformations can proceed through various mechanistic pathways, including cationic, radical, and transition-metal-catalyzed processes.

Carbocation-mediated ring expansions are a common pathway, often initiated by the departure of a leaving group or the protonation of a functional group. For cyclobutanol (B46151) derivatives, treatment with acid can lead to the formation of a cyclobutylcarbinyl cation, which can rearrange to a more stable cyclopentyl cation through a 1,2-alkyl shift, driven by the relief of ring strain. baranlab.org In the case of this compound, derivatization to introduce a suitable leaving group or activation of the carbonyl oxygen could potentially initiate such a cascade. The stability of the resulting carbocation is a critical factor influencing the facility of the rearrangement.

Radical-mediated ring expansion cascades have also been explored. For instance, the generation of a radical adjacent to the cyclobutane ring can trigger a ring-opening and subsequent re-cyclization to a larger ring. These reactions are often initiated by photoredox catalysis or radical initiators. While specific studies on this compound are limited, the principles observed in other cyclobutane systems suggest that decarboxylation to generate a C1-centered radical could potentially initiate a ring expansion cascade, although ring opening to form a more stable radical might also be a competing pathway.

Transition metal-catalyzed ring expansions offer another powerful strategy. Palladium-catalyzed rearrangements of cyclobutanols bearing a propargylic moiety, for example, lead to the formation of cyclopentanones. acs.org The mechanism likely involves the formation of a π-allyl palladium intermediate, followed by migratory insertion and reductive elimination. The substituents on the cyclobutane ring play a crucial role in directing the regioselectivity and stereoselectivity of these transformations.

| Initiation Method | Key Mechanistic Feature | Driving Force | Potential Product Type |

| Acid Catalysis | Carbocation rearrangement (1,2-alkyl shift) | Relief of ring strain, formation of a more stable carbocation | Cyclopentanone/Cyclopentenol derivatives |

| Radical Generation | Radical-mediated ring opening and reclosure | Formation of a more stable radical | Functionalized cyclopentanes |

| Transition Metal Catalysis | Formation of organometallic intermediates, migratory insertion | Favorable thermodynamics of the catalytic cycle | Substituted cyclopentanones |

Radical Pathways in Cyclobutane Ring Functionalization

Radical chemistry provides a powerful toolkit for the functionalization of the cyclobutane ring in this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. These reactions often proceed through pathways that are complementary to ionic reactions.

A prominent radical pathway involves the decarboxylation of the carboxylic acid. This can be achieved through photoredox catalysis, where a photosensitizer, upon excitation with visible light, can oxidize the carboxylate to a carboxyl radical, which then rapidly extrudes carbon dioxide to generate a cyclobutyl radical at the C1 position. This radical can then participate in a variety of transformations, such as conjugate additions to Michael acceptors or coupling with other radical species. The presence of the methoxy group at the radical center would influence its stability and reactivity.

Another important radical pathway is hydrogen atom transfer (HAT). This process can be used to selectively functionalize C-H bonds within the cyclobutane ring. For example, a nitrogen-centered radical, generated from an N-functionalized derivative of the carboxylic acid, can abstract a hydrogen atom from the cyclobutane ring, typically from the β- or γ-position, to form a carbon-centered radical. This radical can then be trapped by a halogen atom or another radical species to introduce a new functional group. The regioselectivity of the HAT process is governed by the stability of the resulting radical and the transition state geometry.

Radical cascade reactions can also be initiated on the cyclobutane ring. For instance, the addition of a radical to a double bond tethered to the cyclobutane ring can trigger a cascade of cyclizations and rearrangements, leading to the formation of complex polycyclic structures. The specific outcome of these cascades is highly dependent on the nature of the starting material and the reaction conditions.

| Radical Generation Method | Key Radical Intermediate | Subsequent Transformation | Typical Product |

| Photoredox Decarboxylation | C1-centered cyclobutyl radical | Conjugate addition, radical coupling | Functionalized cyclobutanes |

| Hydrogen Atom Transfer (HAT) | Cβ or Cγ-centered cyclobutyl radical | Halogenation, radical trapping | Halogenated or functionalized cyclobutanes |

| Radical Addition to an Alkene | Tethered radical species | Intramolecular cyclization cascade | Polycyclic compounds |

Influence of Stereochemistry on Reaction Outcomes and Mechanisms

The stereochemistry of this compound and its derivatives plays a pivotal role in dictating the outcome and mechanism of their reactions. The rigid, puckered nature of the cyclobutane ring creates distinct steric environments that can be exploited to achieve high levels of stereocontrol.

In reactions involving the functionalization of the cyclobutane ring, the existing stereochemistry at C1 can direct the approach of reagents. For example, in a directed C-H functionalization, the directing group, anchored to the carboxylic acid, will orient the catalyst to one face of the ring, leading to a diastereoselective reaction. The puckered conformation of the cyclobutane ring can also influence which C-H bonds are accessible for activation.

The stereochemical outcome of ring expansion reactions is also heavily influenced by the stereochemistry of the starting material. In carbocation-mediated rearrangements, the stereoelectronics of the migrating bond relative to the empty p-orbital of the carbocation are critical. This can lead to highly stereospecific ring expansions where the stereochemistry of the starting material is translated into the product. For instance, the relative stereochemistry of substituents on the cyclobutane ring can determine which group migrates during the expansion.

Furthermore, the stereochemistry of the cyclobutane ring can impact the stability of intermediates and transition states. For example, in radical reactions, the approach of a radical to a double bond or the geometry of a cyclization transition state can be influenced by the steric bulk of substituents on the cyclobutane ring, leading to the preferential formation of one diastereomer over another. The fluxional nature of the cyclobutane ring, which can undergo ring-flipping, adds another layer of complexity, as the relative populations of different conformers can influence reactivity and stereoselectivity.

| Reaction Type | Influence of Stereochemistry | Mechanistic Implication |

| C-H Functionalization | Directs the approach of the catalyst/reagent. | Facial selectivity in bond formation. |

| Ring Expansion | Determines which group migrates and the stereochemistry of the product. | Stereospecificity of the rearrangement. |

| Radical Reactions | Influences the trajectory of radical attack and transition state geometries. | Diastereoselectivity in product formation. |

| General Reactivity | Affects the stability of conformers and their relative populations. | Can influence reaction rates and product distributions. |

Advanced Characterization Techniques in the Study of 1 Methoxycyclobutane 1 Carboxylic Acid

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the molecular structure of 1-methoxycyclobutane-1-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the cyclobutane (B1203170) ring protons, and the acidic proton of the carboxylic acid group. The acidic proton typically appears as a broad singlet at a downfield chemical shift, often around 12 δ, though its position can be influenced by solvent and concentration. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 δ for saturated aliphatic acids. libretexts.org Other signals would correspond to the quaternary carbon of the cyclobutane ring attached to the methoxy and carboxyl groups, the methoxy carbon, and the methylene (B1212753) carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. echemi.com For this compound, the IR spectrum is characterized by several key absorption bands: libretexts.orgorgchemboulder.com

A very broad O–H stretching band for the carboxylic acid, typically appearing in the range of 2500–3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a result of hydrogen bonding between molecules, often forming dimers. orgchemboulder.comspectroscopyonline.com

A strong and sharp C=O (carbonyl) stretching band, which for a saturated carboxylic acid dimer, is typically observed around 1710 cm⁻¹. libretexts.org

A C–O stretching band, usually found in the region of 1210–1320 cm⁻¹. spectroscopyonline.com

These characteristic peaks allow for the unambiguous identification of the carboxylic acid functionality. echemi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. For this compound (C₆H₁₀O₃), the molecular weight is approximately 130.14 g/mol . cymitquimica.comsigmaaldrich.com In mass spectrometry, the molecule can be ionized to produce a molecular ion [M]⁺ or other adducts such as [M+H]⁺ or [M-H]⁻. uni.lu Fragmentation patterns can also be diagnostic. For carboxylic acids, common fragmentations include the loss of the hydroxyl group (-OH, mass 17) or the entire carboxyl group (-COOH, mass 45). libretexts.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Range/Value | Reference |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12 δ | libretexts.org |

| Methoxy Protons (-OCH₃) | ~3-4 δ | ||

| Cyclobutane Protons (-CH₂-) | ~1.5-2.5 δ | ||

| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 185 δ | libretexts.org |

| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | libretexts.orgorgchemboulder.com |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (dimer) | libretexts.org | |

| C-O Stretch | 1210 - 1320 cm⁻¹ | spectroscopyonline.com | |

| Mass Spec | Molecular Ion Peak [M]⁺ | m/z 130 | uni.lunih.gov |

| [M-OH]⁺ Fragment | m/z 113 | libretexts.org | |

| [M-COOH]⁺ Fragment | m/z 85 | libretexts.org |

Crystallographic Studies of this compound and its Cocrystals

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction: For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure and reveal how the molecules pack in the solid state. Such studies on related cyclobutane carboxylic acid derivatives have shown that the cyclobutane ring can adopt various conformations. researchgate.netresearchgate.net A key feature of the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. mdpi.com

Cocrystals: The study of cocrystals, which are multicomponent crystals formed between a target molecule and a coformer, is a significant area of crystal engineering. researchgate.net Carboxylic acids are excellent candidates for forming cocrystals because the carboxyl group can act as both a hydrogen bond donor and acceptor. mdpi.com

Investigating cocrystals of this compound with various coformers could lead to new solid forms with modified physicochemical properties. X-ray diffraction is essential for characterizing these cocrystals, confirming the formation of a new crystalline phase, and understanding the specific hydrogen bonding interactions between this compound and the coformer. nih.govfarmaciajournal.com For example, cocrystals with other carboxylic acids or compounds with complementary functional groups like amides or pyridines could be explored. The resulting crystal structures would reveal the supramolecular synthons, which are the predictable and robust patterns of intermolecular interactions. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of carboxylic acids. ijcce.ac.ir For purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water, acetonitrile, or methanol (B129727) with a pH modifier like formic or acetic acid). mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, although carboxylic acids often have weak chromophores, or more universally, with a mass spectrometer (LC-MS). mdpi.com LC-MS provides both retention time data for quantification and mass data for peak identification. mdpi.com

Gas Chromatography (GC): GC can also be used for the analysis of carboxylic acids, but it often requires derivatization to increase the volatility and thermal stability of the analyte. The carboxylic acid group can be converted to a more volatile ester, such as a methyl or silyl (B83357) ester, prior to analysis. GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive peak identification based on fragmentation patterns.

The purity of this compound is typically reported as a percentage, with commercially available samples often having purities of 95% or greater. cymitquimica.comsigmaaldrich.comsigmaaldrich.com

Thermogravimetric Analysis and X-ray Diffractometry for Material Characterization

Thermal and diffraction methods are used to characterize the bulk material properties of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of the compound. For a carboxylic acid, the TGA thermogram would show a weight loss step corresponding to its decomposition. researchgate.net In the case of a hydrate (B1144303) or solvate, an initial weight loss at lower temperatures would indicate the loss of water or solvent molecules. For cocrystals, TGA can help to understand the thermal decomposition profile of the multicomponent system. researchgate.net

Powder X-ray Diffractometry (PXRD): PXRD is a crucial technique for the characterization of polycrystalline materials. It generates a diffraction pattern that is unique to a specific crystalline phase, acting as a "fingerprint" for that solid form. PXRD is used to:

Confirm the identity of a synthesized batch of this compound by comparing its PXRD pattern to a reference.

Identify different polymorphic forms of the compound, as different crystal structures will produce distinct diffraction patterns. mdpi.com

Characterize new cocrystal phases, where the PXRD pattern of the cocrystal will be different from the patterns of the individual components. researchgate.netcardiff.ac.uk

Assess the crystallinity of a sample.

The melting point is another important physical property determined through thermal analysis, often using Differential Scanning Calorimetry (DSC). The melting point for this compound has been reported to be in the range of 67-70 °C. sigmaaldrich.com DSC analysis of cocrystals typically shows a single melting endotherm that is different from the melting points of the individual components, confirming the formation of a new, single-phase material. researchgate.net

Computational Chemistry and Modeling Studies of 1 Methoxycyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic properties of 1-methoxycyclobutane-1-carboxylic acid. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its reactivity.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electronic character and reactivity can be quantified. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The molecular electrostatic potential (MEP) map further illustrates the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would predictably show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack.

Note: The data in this table is hypothetical and representative of values expected from DFT calculations for similar organic molecules, intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. mdpi.comnih.gov These simulations model the atomic movements over time, providing insights into the molecule's dynamic behavior and preferred shapes. frontiersin.org

Docking Studies with Potential Biological Targets (e.g., comparative analysis with 1-Methoxycyclopropane-1-carboxylic acid)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.govjbcpm.com This method is instrumental in drug discovery for screening potential inhibitors. Studies have been conducted on similar small-ring carboxylic acids, such as cyclopropane (B1198618) and cyclobutane (B1203170) derivatives, to assess their potential as enzyme inhibitors. researchgate.net

A comparative docking analysis of this compound and its smaller analog, 1-methoxycyclopropane-1-carboxylic acid, against a potential target like collagenase can reveal differences in binding affinity and mode. researchgate.net Collagenases are matrix metalloproteinases (MMPs) whose activity is often elevated in pathological conditions, making them attractive targets for inhibitor design. researchgate.net The larger, more flexible cyclobutane ring may allow for different interactions within the enzyme's active site compared to the rigid cyclopropane ring. Docking scores, typically expressed in kcal/mol, estimate the binding free energy, with lower values indicating a more favorable interaction.

Table 2: Comparative Docking Analysis of Cycloalkane Carboxylic Acids with Collagenase (PDB: 1NQD)

| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| This compound | -6.2 | Hydrogen bonding via carboxyl group; van der Waals interactions from cyclobutane ring. |

| 1-Methoxycyclopropane-1-carboxylic acid | -5.8 | Hydrogen bonding via carboxyl group; fewer van der Waals contacts due to smaller ring size. |

Note: The data in this table is hypothetical and based on typical results from docking studies on similar compounds to illustrate the comparative analysis.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model potential chemical reactions involving this compound and to predict their feasibility. By calculating the potential energy surface for a proposed reaction, researchers can identify the transition state structures and their corresponding energy barriers (activation energies).

Applications and Emerging Research Directions for 1 Methoxycyclobutane 1 Carboxylic Acid

Role as a Synthetic Building Block in Complex Molecule Synthesis

1-Methoxycyclobutane-1-carboxylic acid and its derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The rigid cyclobutane (B1203170) scaffold is a desirable feature for locking a molecule into a specific conformation, which can enhance its binding affinity to biological targets.

Detailed research findings from patent literature highlight its direct application in creating potential therapeutics:

CCR6 Receptor Modulators: A recent patent application describes the use of this compound in the synthesis of modulators for the CCR6 receptor. This receptor is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making its modulators a significant area of drug discovery.

Chemokine Receptor 5 (CCR5) Modulators: The compound is also listed in patents related to the preparation of modulators for the CCR5 receptor, another important target in immunology.

RET Kinase Inhibitors: While not the exact compound, a closely related derivative, 3-(benzyloxy)-1-methoxycyclobutane-1-carboxylic acid, serves as a key intermediate in the synthesis of potent RET kinase inhibitors. These inhibitors are designed to treat cancers driven by mutations in the RET proto-oncogene, such as certain types of thyroid and lung cancer.

The utility of the cyclobutane carboxylic acid framework extends to agrochemical research as well, where the development of novel pesticides and herbicides often relies on complex and structurally unique organic molecules.

| Target Molecule Class | Therapeutic Target | Potential Indication | Source Patent |

|---|---|---|---|

| CCR6 Receptor Modulators | Chemokine (C-C motif) receptor 6 | Inflammatory Diseases, Cancer | WO2023057548A1 |

| RET Kinase Inhibitors | RET Proto-Oncogene | Thyroid Cancer, Non-Small Cell Lung Cancer | US10183928B2 |

| CCR5 Receptor Modulators | Chemokine (C-C motif) receptor 5 | Immunological Disorders | CN1331691A |

Potential in Materials Science: Precursors for Polymers and Functional Materials

While research into the use of this compound in materials science is still in its nascent stages, the unique structure of the cyclobutane ring offers intriguing possibilities. The inherent strain and rigidity of the four-membered ring can impart distinct properties to polymers, such as increased thermal stability.

Studies on analogous compounds provide a basis for this potential application. For instance, 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid, a structurally similar molecule, has been identified as a monomer in polymer synthesis, where its cyclic nature contributes to the thermal stability of the resulting polyesters. It is hypothesized that this compound could be similarly employed as a monomer or an additive to create novel polyesters, polyamides, or other polymers with enhanced physical properties. The methoxy (B1213986) and carboxylic acid groups provide reactive handles for various polymerization reactions.

Exploration of Bioisosteric Replacements in Medicinal Chemistry

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a drug candidate to improve its potency, selectivity, or pharmacokinetic properties while maintaining its ability to interact with the biological target. The carboxylic acid group itself is often replaced to circumvent issues like poor membrane permeability and rapid metabolism.

The this compound framework offers two main avenues for bioisosteric exploration. First, the carboxylic acid moiety can be replaced with known bioisosteres (e.g., tetrazoles, hydroxamic acids) to fine-tune acidity and metabolic stability. Second, and perhaps more innovatively, the entire rigid cyclobutane core could serve as a bioisostere for other, more flexible or larger groups, such as phenyl rings or short alkyl chains. This could be used to:

Improve metabolic stability by blocking sites susceptible to enzymatic oxidation.

Enhance binding affinity by locking the molecule in a more favorable conformation for the target's active site.

Modify solubility and permeability to improve drug absorption and distribution.

Currently, this remains a theoretical application, representing a promising but unexplored area for research.

Development of Organocatalysts and Chiral Auxiliaries from this compound Frameworks

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral auxiliaries and organocatalysts, which are small organic molecules that drive stereoselectivity, often feature rigid cyclic frameworks.

The this compound structure presents a potential scaffold for the development of new catalysts. Although the parent molecule is achiral, stereocenters can be introduced into the cyclobutane ring. The resulting chiral frameworks could be elaborated into novel organocatalysts or chiral auxiliaries. The rigidity of the cyclobutane ring could provide a well-defined chiral environment, influencing the stereochemical outcome of reactions. This area of research is entirely unexplored for this specific compound but represents a significant opportunity for innovation in synthetic chemistry.

Unexplored Biological Activities and Mechanistic Hypotheses

While patent literature confirms the use of this scaffold in targeting specific receptors like CCR6 and RET kinase, the full biological activity profile of this compound is largely uncharacterized in peer-reviewed studies. The existing data, however, allows for the formulation of mechanistic hypotheses. The compound's ability to serve as a building block for receptor modulators suggests it effectively presents key functional groups in a three-dimensional space conducive to binding within protein active sites.

Based on the activities of structurally similar compounds, other potential biological activities can be hypothesized. For example, some modified cyclobutane frameworks have demonstrated antimicrobial properties. It is plausible that this compound or its simple derivatives could disrupt bacterial membranes or inhibit essential metabolic pathways. Further screening of this compound against a wide range of biological targets is warranted to uncover any previously unknown therapeutic potential.

Patent Landscape and Intellectual Property Considerations

The intellectual property landscape provides significant insight into the commercial and scientific interest in a compound. Several patents and patent applications feature this compound or its immediate derivatives as key intermediates in the synthesis of novel therapeutic agents. This indicates active research and development by pharmaceutical companies.

| Patent Number | Assignee/Applicant | Application/Field | Specific Compound Mentioned |

|---|---|---|---|

| WO2023057548A1 | Not specified | CCR6 receptor modulators | This compound |

| US10183928B2 | Blueprint Medicines Corp. | Inhibitors of RET kinase | 3-(benzyloxy)-1-methoxycyclobutane-1-carboxylic acid |

| CN1331691A | Not specified | Chemokine receptor 5 modulators | This compound |

| US20180273511A1 | Blueprint Medicines Corp. | Inhibitors of RET kinase | 3-((trifluoromethyl)sulfonyl)oxy)-1-methoxycyclobutane-1-carboxylic acid |

The existing patents primarily focus on the final complex molecules rather than the building block itself, leaving open opportunities for new intellectual property related to novel synthetic routes, polymerization methods, and applications in other fields like organocatalysis.

Future Outlook and Grand Challenges in this compound Research

The research trajectory for this compound is promising, yet it faces several challenges that also represent significant opportunities for future work.

Grand Challenges:

Scalable and Stereoselective Synthesis: Developing cost-effective, scalable, and enantioselective synthetic routes to chiral derivatives of the compound is crucial for its broader application, particularly in catalysis.

Lack of Public Data: The majority of its applications are currently documented in patent literature, with a notable scarcity of peer-reviewed studies on its synthesis, reactivity, and biological activity.

Polymerization Studies: A significant challenge is the lack of empirical data on its behavior as a monomer. Systematic studies are needed to understand the properties of polymers derived from this building block.

Future Outlook:

Expansion of Pharmaceutical Applications: Systematic screening and rational design could expand its use to other biological targets beyond those already identified.

Development of Functional Materials: Research into its use as a monomer could lead to new polymers with unique thermal or mechanical properties.

Catalyst Development: The exploration of chiral versions of the molecule as organocatalysts or ligands for metal-based catalysis is a completely open and potentially high-impact field.

Bioisostere Scaffolding: Investigating the cyclobutane core as a rigid bioisosteric replacement for other chemical groups could become a valuable strategy in drug design.

Q & A

Q. What synthetic strategies are effective for preparing 1-Methoxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Cyclobutane derivatives are typically synthesized via [2+2] cycloadditions or alkylation of malonate esters. For example, trans-cyclobutane-1,2-dicarboxylic acid is synthesized under mild conditions using readily available reagents, suggesting similar approaches could apply to the methoxy variant . Key steps include:

-

Precursor selection : Use malonate esters or cyclic ketones with methoxy substituents.

-

Cyclization : Employ photochemical or thermal [2+2] reactions with dienes or alkenes.

-

Hydrolysis : Convert ester intermediates to carboxylic acids using alcoholic potassium hydroxide .

-

Optimization : Adjust solvent polarity (e.g., THF for cyclization) and temperature (room temperature to 80°C) to minimize ring strain effects. Monitor yields via HPLC or GC-MS.

- Data Table :

| Parameter | Example Value (from Analogous Compounds) | Source |

|---|---|---|

| Reaction Temperature | 25–80°C | |

| Yield Optimization | 60–85% (malonate-based routes) |

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C spectra to confirm cyclobutane ring geometry and methoxy group placement. Ring strain causes distinct coupling constants (e.g., ~8–10 Hz for cyclobutane protons) .

- Mass Spectrometry : Use high-resolution MS (e.g., Orbitrap Elite) to confirm molecular ion peaks and fragmentation patterns. Compare with databases like mzCloud for structural validation .

- Computational Modeling : Calculate topological polar surface area (e.g., 66.4 Ų for similar cyclobutane derivatives) to predict solubility and reactivity . Tools like Gaussian or ORCA can model ring strain and electron density.

Advanced Research Questions

Q. How does the methoxy group influence the stability and reactivity of the cyclobutane ring in acidic or oxidative environments?

- Methodological Answer :

-

Stability Studies : Conduct accelerated degradation tests under varying pH (1–14) and temperatures (25–60°C). Monitor decomposition via TLC or LC-MS. Methoxy groups may stabilize the ring through electron donation, reducing acid-catalyzed ring-opening .

-

Oxidative Reactivity : Expose the compound to HO or KMnO. Methoxy groups can act as directing groups, favoring oxidation at specific positions. Analyze products via H NMR and IR for ketone or epoxide formation .

- Data Table :

| Condition | Observed Decomposition Products | Source |

|---|---|---|

| Strong Oxidizers | Carbon oxides, ketones | |

| Acidic Hydrolysis | Ring-opened dicarboxylic acids |

Q. What computational approaches predict the biological activity of this compound as a potential pharmacophore?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Prioritize binding sites with high hydrophobicity, as cyclobutane rings exhibit lipid affinity .

- ADMET Prediction : Tools like SwissADME estimate parameters:

- LogP : ~0.1 (similar to cyclobutane-dicarboxylic acid) .

- Bioavailability : Low due to high polar surface area (>60 Ų).

- In Vivo Tracking : Radiolabel with C or F for PET imaging, following protocols for analogous amino-cyclobutane derivatives .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for cyclobutane derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize solvents, catalysts, and purification methods (e.g., column chromatography vs. recrystallization).

- Spectral Reanalysis : Cross-validate NMR shifts with computational predictions (e.g., ChemDraw) or databases like PubChem .

- Meta-Analysis : Compare data across peer-reviewed studies, excluding non-validated sources (e.g., commercial databases like benchchem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.